1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one
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Overview
Description
WR-289016 is a small molecular drug known for its potential in inhibiting cyclin-dependent protein kinases, particularly those associated with Plasmodium falciparum . This compound has garnered attention due to its promising applications in the field of medicinal chemistry, especially in the treatment of malaria.
Preparation Methods
The synthesis of WR-289016 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
WR-289016 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WR-289016 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of cyclin-dependent protein kinases.
Biology: Investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Medicine: Explored as a potential therapeutic agent for malaria treatment.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of WR-289016 involves the inhibition of cyclin-dependent protein kinases, particularly those associated with Plasmodium falciparum. This inhibition disrupts the cell cycle of the parasite, preventing its replication and growth. The molecular targets and pathways involved include the cyclin-dependent protein kinase Pfmrk and associated signaling pathways .
Comparison with Similar Compounds
WR-289016 can be compared with other similar compounds, such as:
WR-289010: Another cyclin-dependent protein kinase inhibitor with an IC50 value of 9000 nM.
WR-289012: A related compound with an IC50 value of 19000 nM.
WR-289016 is unique due to its higher potency, with an IC50 value of 1300 nM, making it a more effective inhibitor of cyclin-dependent protein kinases .
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-17-11-12-19(21(14-17)24-2)20(22)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPSPKBQRTVGK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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